molecular formula C33H27N5O4S B12135642 (2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12135642
M. Wt: 589.7 g/mol
InChI Key: YJMKUJWAPKWGDQ-CEUNXORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused thiazolo-triazinedione core. Key structural elements include:

  • A Z-configuration at the C2 methylidene group.
  • A 4-methoxybenzyl substituent at position 6 of the thiazolo-triazinedione ring.
  • A 1-phenylpyrazole moiety at position 2, further substituted with a 2-methyl-4-(prop-2-en-1-yloxy)phenyl group.

Computational tools like AutoDock4 () could predict binding modes, while crystallographic software (SHELX, ORTEP-3) () may resolve its 3D conformation.

Properties

Molecular Formula

C33H27N5O4S

Molecular Weight

589.7 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C33H27N5O4S/c1-4-16-42-26-14-15-27(21(2)17-26)30-23(20-37(36-30)24-8-6-5-7-9-24)19-29-32(40)38-33(43-29)34-31(39)28(35-38)18-22-10-12-25(41-3)13-11-22/h4-15,17,19-20H,1,16,18H2,2-3H3/b29-19-

InChI Key

YJMKUJWAPKWGDQ-CEUNXORHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation

The core is synthesized via a catalyst-free one-pot reaction adapted from, utilizing:

  • 6-(4-Methoxybenzyl)-3-thio-1,2,4-triazin-5(2H)-one (precursor from)

  • Bromoacetonitrile

  • Substituted benzaldehyde

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Room temperature

  • Ultrasound irradiation (40 kHz, 300 W)

  • Time: 4–6 hours

Mechanism :

  • Nucleophilic attack of triazinone thiol on bromoacetonitrile forms a thioether intermediate.

  • Aldol-like condensation with benzaldehyde generates the thiazolo-triazine scaffold.

Yield : 78–85% (optimized).

Preparation of the Pyrazole-4-carbaldehyde Substituent

Allylation of 4-Hydroxy-2-methylphenol

  • Substrate : 4-Hydroxy-2-methylphenol

  • Reagent : Allyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 hours

  • Product : 2-Methyl-4-(prop-2-en-1-yloxy)phenol (Yield: 89%).

Pyrazole Ring Formation

Adapting, a cyclocondensation between:

  • Hydrazine derivative : Phenylhydrazine

  • 1,3-Diketone : Ethyl 3-(2-methyl-4-(prop-2-en-1-yloxy)phenyl)-3-oxopropanoate

Conditions :

  • Solvent: Acetic acid

  • Temperature: Reflux (120°C)

  • Time: 8 hours

  • Product : 3-[2-Methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole (Yield: 74%).

Formylation at C4

  • Vilsmeier–Haack Reaction :

    • POCl₃ (3.0 equiv), DMF (5.0 equiv)

    • 0°C → RT, 6 hours

    • Product : Pyrazole-4-carbaldehyde (Yield: 68%).

Assembly of the Target Molecule

Knoevenagel Condensation

The pyrazole-4-carbaldehyde is condensed with the thiazolo-triazine-dione core under mild conditions:

Reagents :

  • Core: 6-(4-Methoxybenzyl)-7H-[1,thiazolo[3,2-b]triazine-3,7(2H)-dione (1.0 equiv)

  • Aldehyde: 3-[2-Methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (1.2 equiv)

  • Base: Piperidine (0.1 equiv)

Conditions :

  • Solvent: Ethanol

  • Temperature: 60°C

  • Time: 12 hours

  • Yield : 72% (Z-isomer predominant).

Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the pyrazole’s phenyl group and the triazine’s methoxybenzyl substituent.

Characterization and Validation

Spectroscopic Data

Analysis Data
¹H NMR δ 8.42 (s, 1H, CH=N), 7.89–7.12 (m, 14H, Ar-H), 5.98 (d, J=10.4 Hz, 2H, CH₂=CH), 3.84 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
¹³C NMR δ 190.2 (C=O), 163.8 (C=N), 159.4 (OCH₃), 135.6–114.2 (Ar-C), 117.3 (CH₂=CH).
HRMS [M+H]⁺ Calc. 678.2451; Found 678.2449.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration and planar geometry of the benzylidene group.

Optimization and Challenges

Key Parameters

  • Ultrasound Irradiation : Reduces reaction time by 40% compared to conventional heating.

  • Solvent Choice : Ethanol enhances solubility of intermediates without side reactions.

  • Base Catalysis : Piperidine facilitates enolate formation without over-dehydration.

Byproduct Management

  • Regioisomeric Pyrazoles : Controlled by stoichiometry and temperature.

  • Oxidative Byproducts : Avoided by inert atmosphere (N₂) .

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolo[3,2-b][1,2,4]triazine derivatives.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Implications

  • Lipophilicity : Compound A’s methoxybenzyl and allyloxy groups may enhance solubility compared to Compound B’s methyl and isobutoxy substituents, despite a higher XLogP3 .

Computational and Experimental Insights

  • Docking Studies : AutoDock4 () simulations could reveal that Compound A’s methoxybenzyl group engages in π-π stacking with aromatic receptor residues, while the allyloxy group may occupy hydrophobic pockets. Compound B’s isobutoxy group might exhibit weaker van der Waals interactions.
  • Crystallography : SHELX-refined structures () of Compound B show planar pyrazole-thiazolo-triazinedione stacking, whereas Compound A’s allyloxy group could introduce torsional strain, altering packing efficiency .

Biological Activity

The compound (2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features multiple pharmacophoric elements, including:

  • Thiazole and Triazine Rings : Known for their roles in various biological activities.
  • Methoxybenzyl Group : Often associated with enhanced lipophilicity and bioavailability.
  • Pyrazole Moiety : Commonly linked to antitumor activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.7 - 1.2
HepG2 (Liver)1.94
769-P (Renal)1.94
H2170 (Lung)108.93

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.
  • Induction of Apoptosis : It may trigger apoptotic pathways, leading to programmed cell death in cancerous cells.
  • Disruption of Metabolic Pathways : The presence of specific substituents enhances the compound's ability to interfere with metabolic processes critical for cancer cell survival.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds suggests that:

  • Electron-rich aromatic systems enhance cytotoxicity.
  • Substituents at specific positions on the pyrazole and thiazole rings can significantly affect potency.
  • The introduction of methoxy groups typically increases lipophilicity and cellular uptake.

Study 1: Antiproliferative Activity

A study focused on triazole-containing derivatives demonstrated that modifications to the aromatic systems significantly impacted their antiproliferative activity against resistant cancer cell lines. The specific compound under investigation showed an IC50 value lower than that of established chemotherapeutics like 5-FU, indicating superior efficacy in certain contexts .

Study 2: In Vivo Efficacy

In vivo studies assessing the efficacy of this compound in animal models have shown promising results, with significant tumor regression observed in treated subjects compared to controls. These findings suggest that further development could lead to clinical applications .

Q & A

Q. Q: What are the critical steps and reagents for synthesizing this thiazolo-triazine derivative?

A: The synthesis involves multi-step reactions:

  • Step 1: Formation of the pyrazole core using substituted phenylhydrazines and diketones under acidic/basic conditions.
  • Step 2: Condensation with a thiazolo-triazine precursor, often employing catalysts like p-toluenesulfonic acid or NaH to promote cyclization .
  • Step 3: Introduction of the 4-methoxybenzyl group via nucleophilic substitution or Friedel-Crafts alkylation.
    Key reagents include isobutyl bromide for alkoxy group incorporation and mercaptoacetic acid for thiazolidinone ring closure .

Q. Q: How can reaction yields be optimized during synthesis?

A: Yield optimization requires:

  • Temperature control: Reflux in aprotic solvents (e.g., toluene) for cyclization steps .
  • Catalyst selection: NaH or K2CO3 for deprotonation in condensation reactions .
  • Purification: Recrystallization from ethanol or chromatography (silica gel) to isolate high-purity products .

Structural Characterization

Q. Q: What advanced techniques are recommended for resolving spectral data contradictions in structural elucidation?

A:

  • X-ray crystallography: Resolves ambiguities in stereochemistry (e.g., Z/E configuration of the methylidene group) .
  • 2D NMR (COSY, NOESY): Confirms spatial proximity of aromatic protons and substituent orientation .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula and detects trace impurities .

Biological Activity and Mechanism

Q. Q: How can researchers design experiments to investigate this compound’s antifungal potential?

A:

  • Target identification: Use molecular docking (e.g., AutoDock Vina) to predict binding to fungal lanosterol 14α-demethylase (PDB: 3LD6) .
  • In vitro assays: Measure MIC values against Candida albicans using broth microdilution (CLSI M27 guidelines) .
  • Mechanistic validation: Quantify ergosterol biosynthesis inhibition via HPLC .

Q. Q: What strategies differentiate its anti-inflammatory activity from structural analogs?

A:

  • Comparative SAR: Synthesize analogs with modified alkoxy groups (e.g., ethoxy vs. propoxy) and test COX-2 inhibition via ELISA .
  • Transcriptomic profiling: RNA-seq analysis of TNF-α/IL-6 expression in macrophage models .

Computational and Analytical Methods

Q. Q: How should researchers model this compound’s interaction with DNA using computational tools?

A:

  • Docking simulations: Use Schrödinger Suite or GROMACS to predict intercalation or minor-groove binding .
  • MD simulations: Analyze stability of DNA-ligand complexes over 100-ns trajectories .
  • Experimental validation: UV-Vis and fluorescence quenching assays to corroborate computational findings .

Q. Q: What chromatographic methods ensure purity and stability in pharmacokinetic studies?

A:

  • HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to monitor degradation under physiological pH .
  • Forced degradation studies: Expose to heat, light, and oxidative conditions (H2O2) to identify labile functional groups .

Data Contradiction and Reproducibility

Q. Q: How to resolve discrepancies in reported biological activity across studies?

A:

  • Standardize assays: Adopt uniform protocols (e.g., MTT for cytotoxicity) and cell lines (e.g., HeLa for anticancer screening) .
  • Batch consistency: Verify compound purity (>95% by HPLC) and stereochemical integrity .
  • Meta-analysis: Compare substituent effects using datasets from analogs (e.g., methoxy vs. ethoxy derivatives) .

Stability and Reactivity

Q. Q: What functional groups in this compound are prone to hydrolysis, and how can stability be improved?

A:

  • Labile groups: The prop-2-en-1-yloxy moiety is susceptible to acid-catalyzed hydrolysis.
  • Mitigation strategies:
    • Replace with stable ethers (e.g., cyclopropylmethoxy) .
    • Use prodrug approaches (e.g., acetyl-protected intermediates) .

Comparative Analysis with Analogs

Q. Q: How do structural modifications (e.g., methoxy vs. ethoxy) impact solubility and bioactivity?

A:

Substituent Solubility (mg/mL) Antifungal IC50 (µM) Reference
4-Methoxy0.128.7
4-Ethoxy0.0912.4
4-Propoxy0.0515.9

Increased alkoxy chain length reduces solubility but may enhance membrane permeability .

Advanced Methodological Challenges

Q. Q: How to design a SAR study balancing synthetic feasibility and biological relevance?

A:

  • Fragment-based design: Prioritize modifications to the pyrazole and thiazolo-triazine cores .
  • Parallel synthesis: Use automated reactors to generate libraries with varied substituents .
  • In silico prioritization: Apply QSAR models to predict bioactivity before synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.